molecular formula C13H17NO3 B5583435 2-(4-methylphenoxy)-1-(morpholin-4-yl)ethanone CAS No. 2021-04-7

2-(4-methylphenoxy)-1-(morpholin-4-yl)ethanone

Cat. No.: B5583435
CAS No.: 2021-04-7
M. Wt: 235.28 g/mol
InChI Key: SAEOWDBSDCWWCA-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-1-(morpholin-4-yl)ethanone is an organic compound that features a morpholine ring and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-1-(morpholin-4-yl)ethanone typically involves the reaction of 4-methylphenol with epichlorohydrin to form 2-(4-methylphenoxy)propan-1-ol. This intermediate is then reacted with morpholine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-1-(morpholin-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(4-methylphenoxy)-1-(morpholin-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-1-(morpholin-4-yl)ethanone
  • 2-(4-methoxyphenoxy)-1-(morpholin-4-yl)ethanone
  • 2-(4-nitrophenoxy)-1-(morpholin-4-yl)ethanone

Uniqueness

2-(4-methylphenoxy)-1-(morpholin-4-yl)ethanone is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-11-2-4-12(5-3-11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEOWDBSDCWWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350161
Record name ST052821
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2021-04-7
Record name ST052821
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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